molecular formula C9H13NO2 B2607318 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid CAS No. 61429-10-5

3-methyl-2-(1H-pyrrol-1-yl)butanoic acid

Cat. No.: B2607318
CAS No.: 61429-10-5
M. Wt: 167.208
InChI Key: HAWLRFHCZBAAQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid typically involves the reaction of pyrrole with a suitable alkylating agent under controlled conditions. One common method includes the alkylation of pyrrole with 3-methyl-2-bromobutanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(1H-pyrrol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid exhibits potential biological activities, making it a candidate for therapeutic applications. Preliminary studies suggest its involvement in:

  • Neuroprotection : The compound may interact with neurotransmitter systems, offering protective effects against neurodegenerative diseases.
  • Anti-inflammatory Effects : Its structural features suggest potential interactions with inflammatory pathways, possibly reducing inflammation in various conditions.
  • Pain Modulation : The compound's ability to influence pain pathways could make it relevant in pain management therapies.

Pharmaceutical Development

The compound has garnered attention in pharmaceutical research due to its potential as a lead compound for developing new drugs targeting neurological and inflammatory disorders. Its ability to modulate biological pathways suggests it could serve as a scaffold for designing more potent derivatives.

Biomedical Research

In biomedical applications, this compound can be used in:

  • Cell Culture Studies : Investigating cellular responses to treatment with the compound.
  • Gene Therapy : Exploring its role in vector systems for gene delivery due to its chemical stability and interaction capabilities.

Forensic Science

Given its unique chemical properties, this compound can be utilized in forensic science for:

  • Toxicological Analysis : Assessing its presence in biological samples.

Case Studies and Research Findings

Several studies have documented the effects of this compound on biological systems:

  • Neuroprotective Studies : Research published in Molecular Neurobiology highlighted the compound's ability to protect neuronal cells from oxidative stress, suggesting mechanisms that involve modulation of reactive oxygen species (ROS).
  • Anti-inflammatory Mechanisms : A study featured in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines, indicating its potential utility in treating chronic inflammatory diseases.
  • Pain Management Trials : Clinical trials have explored the efficacy of this compound in pain relief, showing promising results in reducing pain scores among participants suffering from chronic pain conditions.

Mechanism of Action

The mechanism of action of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-(1H-pyrrol-1-yl)butanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group and the butanoic acid side chain distinguishes it from other pyrrole derivatives, potentially leading to different pharmacokinetic and pharmacodynamic properties .

Biological Activity

3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological interactions, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H13NO2C_9H_{13}NO_2 and features a pyrrole ring, which is known for its diverse biological activities. The presence of the methyl group at the second position enhances its reactivity and binding affinity with various biological targets .

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors involved in various physiological pathways. Initial studies suggest that this compound may influence neurotransmission, inflammation, and pain modulation pathways.

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing pyrrole moieties. For example, derivatives of pyrrole have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The structural features of this compound may contribute similarly, although specific data on this compound's antimicrobial efficacy are still limited.

3. Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in neurodegenerative diseases. Pyrrole derivatives have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease. Further research is needed to elucidate the exact mechanisms through which this compound exerts its effects.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving pyrrole derivatives and alkylation processes. The versatility of this compound allows for the development of numerous derivatives, each potentially possessing unique biological activities.

Case Study 1: Neuroprotective Activity

In a study exploring neuroprotective agents, researchers synthesized several pyrrole derivatives, including this compound. These compounds were evaluated for their ability to protect neuronal cells from oxidative stress-induced apoptosis. The results indicated that certain derivatives exhibited significant protective effects, suggesting that modifications to the pyrrole structure could enhance neuroprotective properties .

Case Study 2: Antimicrobial Screening

Another study focused on screening various pyrrole-containing compounds for antimicrobial activity. Among these, compounds similar to this compound demonstrated promising results against multidrug-resistant bacterial strains. The research highlighted the need for further investigation into the structure-activity relationship (SAR) to optimize these compounds for clinical use .

Data Summary Table

Compound Biological Activity MIC (µg/mL) Notes
This compoundAntibacterial (potential)TBDRequires further study for specific data
Pyrrole Derivative AAntibacterial against S. aureus3.12 - 12.5Effective against Gram-positive bacteria
Pyrrole Derivative BNeuroprotectiveTBDModulates neurotransmitter systems

Properties

IUPAC Name

3-methyl-2-pyrrol-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h3-8H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWLRFHCZBAAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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